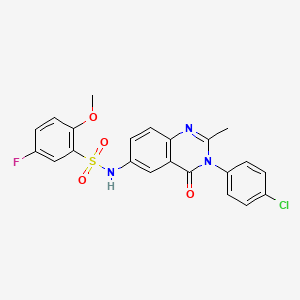

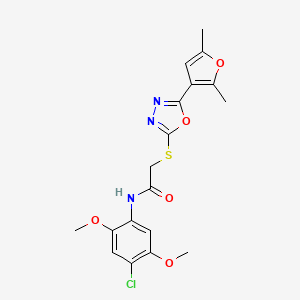

![molecular formula C8H8BrNO B2455190 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 2376147-37-2](/img/structure/B2455190.png)

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is a chemical compound . It’s an analogue of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol”, which means they have similar structures .

Synthesis Analysis

The synthesis of “6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” analogues was achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues . This process used Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . The yield was high and the chemoselectivity was excellent .Molecular Structure Analysis

The molecular structure of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is represented by the Inchi Code: 1S/C8H6BrNO/c9-8-4-1-5-6 (10-8)2-3-7 (5)11/h1,4H,2-3H2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” analogues involve the direct oxidation of 2,3-cyclopentenopyridine analogues .Physical And Chemical Properties Analysis

The physical form of “2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is solid . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Pharmaceutical and Antimicrobial Research

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is primarily utilized in pharmaceutical research. It plays a significant role in the development of bactericides and antimicrobial agents. Its application extends to the synthesis of plant protection agents, indicating its potential in agricultural sciences as well. Notably, this compound has been a topic of interest due to its use as a side-chain in the production of the fourth-generation antibiotic Cefpirome (Fu Chun, 2007).

Synthesis and Chemical Properties

The compound is involved in various synthetic routes, demonstrating its versatility in chemical synthesis. It can be prepared through methods such as acetylation, cyclization, and chlorination, leading to derivatives like 4-amino-2-chloro-6,7-dihydro-5H-cyclopenteno[b]pyridine. This process, involving Sandmeyer bromination and catalytic hydrogenated dehalogenation, yields an overall output of about 61% (Zhao Xin-qi, 2007).

Green Chemistry Applications

In green chemistry, direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved. This process uses Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant, highlighting an environmentally friendly approach with high yield and excellent chemoselectivity (Lanhui Ren et al., 2015).

Novel Multicomponent Synthesis

A novel multicomponent condensation leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. This process integrates malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, showcasing the compound's role in innovative chemical syntheses (I. V. Dyachenko et al., 2020).

Biological Activities

The compound displays various biological activities such as antiulcer and anticancer properties, making it a significant material in medical research. Different synthesis styles like thermal rearrangement and Friedlander condensation reaction contribute to exploring its biological potential (Chen Li-gong, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJPPILHRQNFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)N=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2455109.png)

![2-({3-[(3-methylphenyl)thio]pyrazin-2-yl}thio)-N-[4-(4-methylpiperazin-1-yl)benzyl]acetamide](/img/structure/B2455112.png)

![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)

![2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid](/img/structure/B2455119.png)

![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)

![2-(4-Fluorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2455129.png)